Cas no 71274-43-6 (3-amino-1-(morpholin-4-yl)propan-1-one)
3-amino-1-(morpholin-4-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-1-morpholin-4-yl-propan-1-one
- 3-Amino-1-(4-morpholinyl)-1-propanone
- 3-amino-1-morpholinopropan-1-one
- 3-amino-1-(morpholin-4-yl)propan-1-one
- WVFZXCIIJBHBAA-UHFFFAOYSA-N
- SCHEMBL423653
- Morpholine, 4-(3-amino-1-oxopropyl)-
- WCA27443
- BB 0220680
- 71274-43-6
- CS-0266491
- EN300-57519
- 3-amino-1-morpholin-4-ylpropan-1-one
- AKOS000263668
- DB-331053
- STK497978
- ALBB-022674
-
- MDL: MFCD06212640
- Inchi: 1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2
- InChI Key: WVFZXCIIJBHBAA-UHFFFAOYSA-N
- SMILES: O1CCN(C(CCN)=O)CC1
Computed Properties
- Exact Mass: 158.10562
- Monoisotopic Mass: 158.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- PSA: 55.56
3-amino-1-(morpholin-4-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041824-1g |
3-Amino-1-(morpholin-4-yl)propan-1-one |
71274-43-6 | 1g |
£85.00 | 2022-03-01 | ||
| Fluorochem | 041824-5g |
3-Amino-1-(morpholin-4-yl)propan-1-one |
71274-43-6 | 5g |
£254.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020227-1g |
3-Amino-1-morpholin-4-yl-propan-1-one |
71274-43-6 | 1g |
2047CNY | 2021-05-07 | ||
| TRC | A619923-10mg |
3-Amino-1-(morpholin-4-yl)propan-1-one |
71274-43-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619923-50mg |
3-Amino-1-(morpholin-4-yl)propan-1-one |
71274-43-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A619923-100mg |
3-Amino-1-(morpholin-4-yl)propan-1-one |
71274-43-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D783463-1g |
3-(4-morpholinyl)-3-oxopropylamine |
71274-43-6 | 95% | 1g |
$565 | 2024-08-03 | |
| eNovation Chemicals LLC | D783463-5g |
3-(4-morpholinyl)-3-oxopropylamine |
71274-43-6 | 95% | 5g |
$795 | 2024-08-03 | |
| Chemenu | CM296388-1g |
3-Amino-1-(morpholin-4-yl)propan-1-one |
71274-43-6 | 95% | 1g |
$94 | 2023-01-09 | |
| Chemenu | CM296388-5g |
3-Amino-1-(morpholin-4-yl)propan-1-one |
71274-43-6 | 95% | 5g |
$283 | 2023-01-09 |
3-amino-1-(morpholin-4-yl)propan-1-one Suppliers
3-amino-1-(morpholin-4-yl)propan-1-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-amino-1-(morpholin-4-yl)propan-1-one
Introduction to 3-amino-1-(morpholin-4-yl)propan-1-one (CAS No. 71274-43-6) and Its Emerging Applications in Chemical Biology
3-amino-1-(morpholin-4-yl)propan-1-one, identified by the chemical identifier CAS No. 71274-43-6, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif comprising an amino group, a morpholine ring, and a propanone backbone, has garnered considerable attention due to its versatile reactivity and potential biological activities. The morpholine moiety, in particular, introduces a favorable balance of lipophilicity and solubility, making it an attractive scaffold for drug design and molecular probes.
The synthesis of 3-amino-1-(morpholin-4-yl)propan-1-one involves well-established organic transformations, including nucleophilic substitution and condensation reactions. The presence of both primary and secondary amine functionalities allows for further derivatization, enabling the creation of a diverse library of analogs. These derivatives can be tailored to modulate specific interactions with biological targets, such as enzymes or receptors, thereby expanding their therapeutic applications.
In recent years, the interest in 3-amino-1-(morpholin-4-yl)propan-1-one has been fueled by its emerging role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where the morpholine ring contributes to optimal positioning within the active site of the target enzyme. This has opened up new avenues for treating diseases associated with aberrant kinase activity, such as cancer and inflammatory disorders.
Moreover, the compound has shown promise as a building block in medicinal chemistry. Its ability to undergo selective modifications allows chemists to fine-tune its properties for specific applications. For example, introducing fluorine atoms at strategic positions can improve metabolic stability and oral bioavailability, while appending hydrophobic groups can enhance membrane permeability. Such modifications are critical for optimizing drug-like characteristics and ensuring efficacy in vivo.
The morpholine scaffold is particularly noteworthy for its prevalence in approved drugs due to its favorable pharmacokinetic profile. Compounds containing morpholine exhibit good solubility in both water and lipids, facilitating their absorption and distribution across biological membranes. This attribute makes 3-amino-1-(morpholin-4-yl)propan-1-one a valuable intermediate in the synthesis of next-generation therapeutics targeting central nervous system (CNS) disorders, where blood-brain barrier penetration is often a challenge.
Recent advances in computational chemistry have further accelerated the exploration of 3-amino-1-(morpholin-4-yl)propan-1-one's potential. Molecular modeling studies have identified novel binding pockets within biological targets that can be exploited by derivatives of this compound. By integrating experimental data with predictive algorithms, researchers can now design molecules with optimized pharmacological properties more efficiently than ever before.
In addition to its pharmaceutical applications, 3-amino-1-(morpholin-4-yl)propan-1-one has found utility in biochemical research as a tool compound for studying enzyme mechanisms. Its reactivity with various functional groups allows for the development of probes that can interact specifically with biological macromolecules. Such probes are invaluable for elucidating reaction pathways and understanding the structural dynamics of proteins and enzymes.
The versatility of 3-amino-1-(morpholin-4-yl)propan-1-one extends to materials science as well. Researchers have explored its incorporation into polymer matrices to enhance material properties such as flexibility and thermal stability. The morpholine ring's ability to form hydrogen bonds contributes to improved adhesion between polymer chains, making it useful in coatings and adhesives.
As our understanding of biological systems continues to evolve, the demand for innovative molecular tools like 3-amino-1-(morpholin-4-y]l)propan-l-one is expected to grow. Its unique structural features make it a cornerstone in synthetic chemistry, enabling the development of novel compounds that address unmet medical needs. The ongoing research into this compound underscores its significance as a key intermediate in both academic and industrial settings.
The future directions for 3-amino-l-(morpholln-lV-yll propan-l-one (CAS No. 71274 43 6) are promising, with investigations focusing on expanding its synthetic utility and exploring new therapeutic applications. Collaborative efforts between chemists and biologists will be essential in translating laboratory findings into clinical reality. As we continue to unravel the potential of this remarkable compound, it is clear that 3-amino-l-(morphylll-lV-yll propan-l-one will remain at the forefront of chemical biology research for years to come.
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